2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid
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Overview
Description
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid is a labeled analogue of Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid, which is an impurity of Eprosartan . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Chemical Reactions Analysis
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions would depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid has several scientific research applications, including:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Employed in clinical diagnostics and imaging to study the structure, reaction mechanism, and reaction kinetics of compounds.
Industry: Used in the production of various chemical products and as a standard for quality control.
Mechanism of Action
The mechanism of action of 2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the metabolic pathways and reaction mechanisms of Eprosartan and its impurities. This allows researchers to gain insights into the pharmacokinetics and pharmacodynamics of Eprosartan.
Comparison with Similar Compounds
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Similar compounds include:
Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid: The non-labeled analogue used for similar research purposes.
Eprosartan: The parent compound used as an antihypertensive agent.
Other Eprosartan impurities: Various impurities that may be present in Eprosartan formulations.
This compound’s uniqueness lies in its stable isotope labeling, which provides enhanced accuracy and reliability in research applications.
Properties
IUPAC Name |
2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)/i15+1,18+1,19+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRJIWLJYGTJZ-QAJMAZIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=[13C]([13C](=O)O)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747576 |
Source
|
Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-85-3 |
Source
|
Record name | ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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